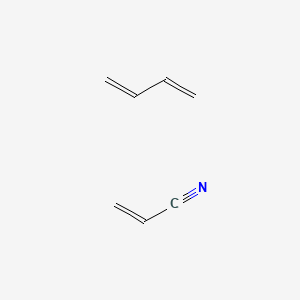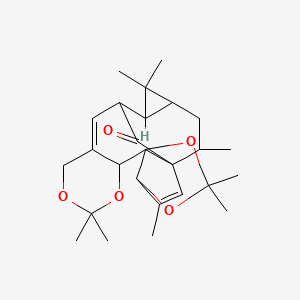
Methylphenylphosphinic chloride
Descripción general
Descripción
Methylphenylphosphinic chloride is a chemical compound with the molecular formula C7H8ClOP . It has an average mass of 174.565 Da and a monoisotopic mass of 174.000122 Da . It appears as a white to yellow crystalline solid or liquid .
Molecular Structure Analysis
The systematic name for Methylphenylphosphinic chloride is Methyl (phenyl)phosphinic chloride . Its structure can be represented by the SMILES notation CP(=O)(c1ccccc1)Cl .
Chemical Reactions Analysis
The aminolysis of methylphenylphosphinic chloride involves predominantly backside nucleophilic attack and predominantly frontside attack, with steric hindrance being the major factor determining reactivity and attack direction . The thermal degradation and degradation kinetics of similar compounds have been investigated via thermogravimetric analysis .
Physical And Chemical Properties Analysis
Methylphenylphosphinic chloride has a density of 1.2±0.1 g/cm3, a boiling point of 306.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 43.0±0.4 cm3, a polar surface area of 27 Å2, and a molar volume of 144.0±5.0 cm3 .
Aplicaciones Científicas De Investigación
“Methylphenylphosphinic chloride” is a type of organophosphorus compound. Organophosphorus compounds have a wide range of applications in various scientific fields . Here are some potential applications:
-
Organic Synthesis
-
Agriculture
-
Materials Science
-
Medicinal Chemistry
-
Homogeneous Catalysis
-
Asymmetric Synthesis
- Organophosphorus compounds can be used in the asymmetric synthesis of chiral molecules .
- This involves the use of chiral H–P reagents derived from chiral alcohols .
- The resulting chiral organophosphorus compounds have unique properties and have found wide applications in areas ranging from medicinal chemistry to enantioselective catalysis .
“Methylphenylphosphinic chloride” is a type of organophosphorus compound. Organophosphorus compounds have a wide range of applications in various scientific fields . Here are some potential applications:
-
Organic Synthesis
-
Agriculture
-
Materials Science
-
Medicinal Chemistry
-
Homogeneous Catalysis
-
Asymmetric Synthesis
- Organophosphorus compounds can be used in the asymmetric synthesis of chiral molecules .
- This involves the use of chiral H–P reagents derived from chiral alcohols .
- The resulting chiral organophosphorus compounds have unique properties and have found wide applications in areas ranging from medicinal chemistry to enantioselective catalysis .
Safety And Hazards
Propiedades
IUPAC Name |
[chloro(methyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQENOUJJKBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973185 | |
| Record name | Methyl(phenyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphenylphosphinic chloride | |
CAS RN |
5761-97-7 | |
| Record name | Methylphenylphosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl(phenyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(phenyl)phosphinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)

![4-[(2S)-2-amino-3-hydroxypropyl]phenol](/img/structure/B1581359.png)






